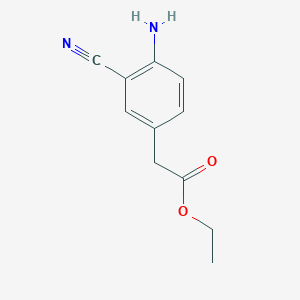

Ethyl 2-(4-amino-3-cyanophenyl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(4-amino-3-cyanophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-15-11(14)6-8-3-4-10(13)9(5-8)7-12/h3-5H,2,6,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKYVGEOYNJFFMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Aromatic Amines and Nitriles in Organic Chemistry

The chemical identity of Ethyl 2-(4-amino-3-cyanophenyl)acetate is defined by the interplay of its key functional groups: an aromatic amine and a nitrile, attached to a phenylacetate (B1230308) framework.

Aromatic Amines: These are organic compounds where an amino group (-NH2) is directly attached to an aromatic ring. They are a cornerstone of organic chemistry, found in everything from natural products like alkaloids to synthetic materials like dyes and polymers. The amino group is strongly activating and ortho-, para-directing in electrophilic aromatic substitution reactions, a property that significantly influences the reactivity of the benzene (B151609) ring. Furthermore, the amino group itself can act as a nucleophile, participating in a wide range of reactions such as acylation, alkylation, and diazotization, which allows for extensive functionalization. ijrpr.com

Aromatic Nitriles: Characterized by a cyano (-C≡N) group bonded to an aromatic ring, these compounds are versatile synthetic intermediates. The nitrile group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. The nitrile group itself can undergo a variety of transformations; it can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or react with organometallic reagents to form ketones. This reactivity makes aromatic nitriles crucial precursors for a wide array of functionalized molecules.

The presence of both an electron-donating amino group and an electron-withdrawing cyano group on the same aromatic ring, as seen in this compound, creates a unique electronic environment that governs its reactivity and makes it a specialized tool for synthesizing specifically substituted molecules.

Structural Significance and Reactivity Profile of the Compound S Core Moieties

The specific arrangement of functional groups in Ethyl 2-(4-amino-3-cyanophenyl)acetate dictates its chemical behavior. The molecule's reactivity is a composite of the individual properties of its moieties, which are modulated by their electronic interactions.

Amino Group (-NH2): As a strong electron-donating group, the primary amine activates the aromatic ring, making it more susceptible to electrophilic attack. It also serves as a potent nucleophilic center and a site for hydrogen bonding.

Cyano Group (-C≡N): This group is strongly electron-withdrawing through both induction and resonance. It deactivates the aromatic ring towards electrophiles but can participate in nucleophilic addition reactions or be transformed into other functional groups like amines or carboxylic acids.

Ethyl Acetate (B1210297) Moiety (-CH2COOCH2CH3): This group is electron-withdrawing and provides two key reactive sites: the α-carbon (the CH2 group), which is acidic and can be functionalized via its enolate, and the ester carbonyl, which is susceptible to nucleophilic acyl substitution (e.g., hydrolysis or amidation).

The electronic push-pull nature of the amino and cyano groups ortho to each other creates a polarized aromatic system. The primary amine can be diazotized and converted into a variety of other functional groups, while the nitrile can be used as a handle to build heterocyclic rings. For example, the amino group can react with a suitable reagent to initiate cyclization with the adjacent nitrile group, a common strategy for synthesizing fused heterocyclic systems like pyrazoles or pyridines. researchgate.net

Predicted Reactivity Hotspots:

| Moiety | Type of Reaction | Potential Products |

|---|---|---|

| Amino Group | Acylation, Diazotization, Cyclization | Amides, Diazonium salts, Fused heterocycles |

| Cyano Group | Hydrolysis, Reduction, Cyclization | Carboxylic acids, Amines, Fused heterocycles |

| α-Methylene | Alkylation, Condensation | α-Substituted acetates |

| Ester Group | Hydrolysis, Amidation | Carboxylic acid, Amides |

Current Research Landscape and Future Directions for Compounds with Similar Architectures

Established Synthetic Pathways and Reaction Mechanisms

Established routes to this compound typically involve multi-step sequences starting from readily available precursors. These pathways are characterized by well-understood reaction mechanisms, including electrophilic and nucleophilic aromatic substitutions, reduction of nitro groups, cyanation, and esterification.

Direct Functionalization Strategies on Phenylacetate (B1230308) Scaffolds

The direct functionalization of a pre-existing ethyl phenylacetate scaffold to introduce both an amino and a cyano group at the desired positions presents significant chemical challenges. The primary difficulty lies in controlling the regioselectivity of sequential electrophilic aromatic substitution reactions. The acetate (B1210297) side chain is an ortho-, para-director, while the subsequently introduced groups would alter the substitution pattern for the next incoming group. For instance, introducing a cyano group first would deactivate the ring and direct incoming electrophiles to the meta position. Conversely, introducing an amino group first would strongly activate the ring, but controlling subsequent reactions to achieve the desired 2,4-substitution pattern would be difficult. Due to these regiochemical challenges, direct functionalization is not a commonly reported or practical pathway for the synthesis of this specific isomer.

Approaches Involving Nitro Group Reduction to Amino Functionality

A more common and regiochemically controlled approach begins with a nitrated precursor, such as Ethyl 2-(3-cyano-4-nitrophenyl)acetate. The final step in this sequence is the reduction of the nitro group to the target amino functionality. This transformation is a cornerstone of aromatic amine synthesis due to the wide availability of nitroaromatic compounds.

The reduction of the nitro group can be achieved through various methods:

Catalytic Hydrogenation: This is a widely used method involving hydrogen gas and a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. This method is often preferred for its high efficiency and clean reaction profile, typically proceeding under mild conditions.

Metal-Acid Systems: Historically significant and still widely used, this method employs metals like iron, tin, or zinc in an acidic medium (e.g., hydrochloric acid or acetic acid). mdpi.com For instance, the use of iron powder in the presence of an acid is a classic and cost-effective method for nitro group reduction. organic-chemistry.org A milder variation involves using iron with ammonium (B1175870) chloride in a protic solvent, which can be beneficial for substrates sensitive to strong acids. mdpi.com

Hydride Reagents: Reagents like sodium borohydride (B1222165) (NaBH₄) can reduce aromatic nitro compounds, often in the presence of a catalyst such as nickel(II) chloride or in specialized solvent systems. researchgate.net

The reaction mechanism for catalytic hydrogenation involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group to nitroso, hydroxylamino, and finally the amino group. In metal-acid reductions, the metal acts as an electron donor, and the acid provides protons for the sequential reduction steps. mdpi.com

Table 1: Comparison of Common Nitro Group Reduction Methods

| Method | Reagents & Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni, RT-50°C | High yields, clean products, mild conditions | Cost of catalyst, requires specialized hydrogenation equipment |

| Metal/Acid Reduction | Fe/HCl or SnCl₂/HCl | Inexpensive, robust | Stoichiometric metal waste, harsh acidic conditions |

| Metal/Neutral Salt | Fe/NH₄Cl in EtOH/H₂O | Milder than strong acid systems | Can be slower, still produces metal waste |

| Hydride Reduction | NaBH₄/NiCl₂ in H₂O | Rapid, uses green solvent (water) researchgate.net | Can have selectivity issues with other reducible groups |

Cyanation Reactions for Cyano Group Introduction

The introduction of the cyano group is a critical step, often performed on an aromatic ring that already contains other substituents to direct the cyanation to the correct position.

Sandmeyer Reaction: A classic and highly effective method for introducing a cyano group is the Sandmeyer reaction. wikipedia.orgorganic-chemistry.org This process involves the diazotization of a primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate is then treated with a copper(I) cyanide salt (CuCN) to replace the diazonium group with a cyano group. wikipedia.orgsynarchive.com For the synthesis of this compound, this would typically involve starting with a precursor like Ethyl 2-(3,4-diaminophenyl)acetate or Ethyl 2-(4-amino-3-halophenyl)acetate where the second amino or halo group is converted to the cyano group. The mechanism is believed to involve a single electron transfer from the copper(I) species to the diazonium salt, leading to the formation of an aryl radical, dinitrogen gas, and a copper(II) species. bohrium.com

Nucleophilic Aromatic Substitution: If a suitable precursor with a good leaving group (like a halogen) is available, direct nucleophilic substitution with a cyanide salt (e.g., NaCN or KCN) can be employed. This reaction is often catalyzed by transition metals like palladium or nickel and may require high temperatures or the presence of aprotic polar solvents like DMSO. taylorandfrancis.com

Esterification Techniques for Ethyl Acetate Moiety Formation

The final structural component, the ethyl acetate group, can be formed either at the beginning of the synthesis (by starting with an ethyl phenylacetate derivative) or towards the end by esterifying the corresponding carboxylic acid, 2-(4-amino-3-cyanophenyl)acetic acid.

Fischer-Speier Esterification: This is the most traditional method, involving the reaction of the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). wvu.edulibretexts.org The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is typically used, or the water formed during the reaction is removed. libretexts.orgmasterorganicchemistry.com The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol. libretexts.org

Reaction with Alkyl Halides: The sodium or potassium salt of the carboxylic acid can be reacted with an ethyl halide, such as ethyl bromide or ethyl iodide, in a nucleophilic substitution reaction to form the ester.

Coupling Reagent-Mediated Esterification: For substrates that are sensitive to the harsh conditions of Fischer esterification, various coupling reagents can be used to facilitate the reaction under milder conditions. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) activate the carboxylic acid to form a reactive intermediate that is then readily attacked by the alcohol.

Table 2: Overview of Esterification Methods

| Method | Reagents | Key Features |

|---|---|---|

| Fischer-Speier Esterification | Ethanol, H₂SO₄ (catalyst), Heat | Reversible, requires excess alcohol or water removal, cost-effective. wvu.edu |

| Alkylation of Carboxylate | Carboxylate Salt, Ethyl Bromide/Iodide | Good for specific applications, avoids strong acid. |

| DCC/EDCI Coupling | Carboxylic Acid, Ethanol, DCC or EDCI | Mild conditions, good for sensitive substrates, forms urea (B33335) byproduct. |

Novel and Green Synthetic Approaches

Modern synthetic chemistry places a strong emphasis on developing methods that are more efficient, selective, and environmentally benign. These "green" approaches aim to reduce waste, avoid hazardous reagents, and lower energy consumption.

Catalytic Methods for Enhanced Efficiency and Selectivity

Catalysis is at the heart of green chemistry, offering pathways that are more atom-economical and efficient than stoichiometric reactions.

Advanced Catalytic Hydrogenation: In the context of the nitro group reduction pathway, significant advancements have been made in catalysis. The use of highly efficient and reusable catalysts, such as nickel nanoparticles supported on silica (B1680970) (Ni/SiO₂), provides a practical and sustainable method for reducing aromatic nitro compounds with high conversion and selectivity. researchgate.net These solid-supported catalysts can be easily recovered and reused, minimizing waste.

Transfer Hydrogenation: As an alternative to using pressurized hydrogen gas, transfer hydrogenation offers a safer and more convenient method. This technique uses a hydrogen donor molecule, such as hydrazine, formic acid, or isopropanol (B130326), in the presence of a transition metal catalyst (e.g., Pd/C) to effect the reduction.

Metal-Free Reduction Systems: To avoid the use of heavy metals, metal-free reduction systems have been developed. One such method involves the use of trichlorosilane (B8805176) (HSiCl₃) in the presence of a tertiary amine, which can efficiently reduce aromatic nitro groups under mild conditions. chemicalbook.com

Catalytic Cyanation: Modern palladium and nickel-catalyzed cyanation reactions offer improvements over the classic Sandmeyer reaction. These methods can use less toxic cyanide sources, such as potassium ferrocyanide (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂), and often proceed under milder conditions with broader functional group tolerance. ethz.chresearchgate.net Nickel-catalyzed cyanation of aryl thioethers or phenol (B47542) derivatives represents an innovative approach to forming the C-CN bond, expanding the range of available starting materials. ethz.chorganic-chemistry.org

These novel catalytic methods not only improve the efficiency and safety of the synthesis of this compound but also align with the principles of green chemistry by reducing waste and employing safer reagents. organic-chemistry.org

Table 3: Green Catalytic Approaches in Synthesis

| Synthetic Step | Green/Catalytic Method | Reagents/Catalyst | Advantages |

|---|---|---|---|

| Nitro Reduction | Supported Nanoparticle Catalysis | Ni/SiO₂ with Hydrazine Hydrate researchgate.net | Reusable catalyst, high efficiency, avoids pressurized H₂. |

| Nitro Reduction | Metal-Free Reduction | Trichlorosilane (HSiCl₃), Organic Base chemicalbook.com | Avoids heavy metal reagents. |

| Cyanation | Palladium-Catalyzed Cyanation | Aryl Bromide, K₄[Fe(CN)₆], Pd Catalyst researchgate.net | Uses a less toxic cyanide source, mild conditions. |

| Cyanation | Nickel-Catalyzed Cyanation | Aryl Thioether, Zn(CN)₂, Ni/dcype Catalyst ethz.ch | Expands substrate scope, high functional group tolerance. |

Multicomponent Reactions Incorporating Key Subunits

Multicomponent reactions (MCRs) offer a powerful strategy for the synthesis of complex molecules like this compound in a single step from three or more starting materials. This approach is highly atom-economical and can significantly reduce the number of synthetic steps, purification processes, and waste generation. While a specific one-pot multicomponent reaction for the direct synthesis of this compound is not extensively documented, related strategies for the synthesis of substituted 2-aminobenzonitriles can be adapted.

One plausible approach involves a variation of the Thorpe-Ziegler reaction, which is used for the synthesis of 2-aminonitriles. A four-component reaction could be envisioned, starting with a suitable ketone, an aldehyde, malononitrile, and ammonium acetate. researchgate.net For instance, the reaction of a protected 4-aminophenyl ketone derivative with an appropriate aldehyde, malononitrile, and ammonium acetate could potentially lead to a polysubstituted 2-aminopyridine, which could then be further functionalized. researchgate.net

Another relevant MCR is the Gewald reaction, which is a versatile method for the synthesis of highly substituted 2-aminothiophenes from a ketone or aldehyde, an active methylene (B1212753) nitrile (like ethyl cyanoacetate), and elemental sulfur in the presence of a base. ekb.eg While this reaction does not directly yield the desired phenylacetate, it highlights the potential of MCRs in constructing highly functionalized aromatic systems containing amino and cyano groups.

More complex MCRs like the Ugi and Passerini reactions are also prominent in synthetic chemistry for generating molecular diversity. The Ugi four-component reaction (U-4CR) typically involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce α-aminoacyl amides. nih.gov The Passerini reaction, a three-component reaction, combines a carboxylic acid, a carbonyl compound, and an isocyanide to form α-acyloxy carboxamides. acs.org Although the direct products of these reactions are not this compound, the principles of these reactions could inspire the design of novel MCRs for its synthesis.

A hypothetical four-component reaction for a related 4,6-disubstituted-3-cyano-2-aminopyridine is presented in the table below, illustrating the general principle.

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product | Reference |

| 4-Aminoacetophenone | Aromatic Aldehyde | Malononitrile | Ammonium Acetate | 2-Amino-3-cyano-4-(substituted aryl)-6-(4-aminophenyl)pyridine | researchgate.net |

This table showcases a multicomponent approach to a structurally related class of compounds, indicating the feasibility of designing a similar reaction for the target molecule.

Flow Chemistry and Continuous Processing Techniques

Flow chemistry, or continuous flow processing, has emerged as a powerful tool for chemical synthesis, offering advantages such as enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and ease of scalability. semanticscholar.org The synthesis of this compound can be envisioned through a series of continuous flow steps.

A key transformation in the synthesis of the target molecule is the introduction of the cyano group onto the aromatic ring. The Sandmeyer reaction is a classic method for converting an aryl diazonium salt to an aryl nitrile. wikipedia.org Performing this reaction in a continuous flow setup significantly improves safety by minimizing the accumulation of potentially explosive diazonium salt intermediates. acs.orgallfordrugs.com A flow process would typically involve the continuous mixing of an aniline (B41778) derivative with a diazotizing agent (e.g., sodium nitrite (B80452) and an acid) in a microreactor, followed by the immediate reaction of the generated diazonium salt with a cyanide source, such as copper(I) cyanide. acs.orgallfordrugs.com

Another flow-based approach for cyanation is the oxidative cyanation of amines. This can be achieved using singlet oxygen in a continuous-flow photoreactor. nih.govlookchem.com Primary and secondary amines can be oxidized to imines, which are then trapped in situ with a cyanide source like trimethylsilyl (B98337) cyanide to yield α-aminonitriles. nih.govlookchem.com

The table below outlines a conceptual continuous flow process for a Sandmeyer reaction.

| Step | Reactants | Reaction Conditions | Reactor Type | Reference |

| Diazotization | 4-Amino-3-formylphenylacetate, NaNO₂, HCl | 0-5 °C, short residence time | Microreactor | acs.orgallfordrugs.com |

| Cyanation | Aryl diazonium salt, CuCN | Elevated temperature | Packed-bed or coil reactor | wikipedia.org |

This table illustrates how a hazardous batch reaction can be translated into a safer and more efficient continuous flow process.

Stereoselective Synthesis and Enantiomeric Resolution

The stereoselective synthesis of this compound is crucial when one enantiomer is desired for specific applications. This can be achieved through asymmetric synthesis using chiral catalysts or by resolving a racemic mixture through enzymatic or classical techniques.

Asymmetric hydrogenation of a suitable prochiral precursor is a powerful method for establishing the stereocenter in the target molecule. Chiral phosphine (B1218219) ligands, such as 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP), are widely used in combination with transition metals like rhodium and ruthenium to catalyze the enantioselective hydrogenation of enamides and other unsaturated precursors to chiral amines and amino esters with high enantioselectivity. wikipedia.orgnbinno.comsigmaaldrich.com

Another approach is asymmetric transfer hydrogenation, which uses a hydrogen donor like isopropanol or formic acid in the presence of a chiral catalyst. scispace.comrsc.org This method has been successfully applied to the reduction of imines and enamines to yield chiral amines. bohrium.comdoaj.orgresearchgate.net

The table below summarizes the use of a chiral catalyst in a representative asymmetric hydrogenation.

| Substrate | Catalyst | Ligand | Product | Enantiomeric Excess (ee) | Reference |

| Enamide | [Rh(COD)₂]BF₄ | (R)-BINAP | Chiral N-acyl amino ester | >95% | nbinno.com |

This demonstrates the high degree of stereocontrol achievable with chiral transition metal catalysts.

Enzymatic kinetic resolution is a highly effective method for separating enantiomers of a racemic mixture. Lipases are particularly well-suited for the resolution of racemic esters through enantioselective hydrolysis or transesterification. Candida antarctica lipase (B570770) B (CALB) and Candida rugosa lipase are two of the most commonly used enzymes for this purpose due to their broad substrate specificity and high enantioselectivity. wikipedia.orgresearchgate.netsrce.hracs.orgnih.gov

In a typical kinetic resolution of racemic this compound, the lipase would selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. The two compounds can then be separated based on their different chemical properties.

The table below presents a summary of a typical lipase-catalyzed kinetic resolution.

| Racemic Substrate | Enzyme | Reaction Type | Products | Reference |

| Racemic Ester | Candida antarctica lipase B (CALB) | Hydrolysis | (R)-Ester and (S)-Acid (or vice versa) | wikipedia.org |

| Racemic Ester | Candida rugosa lipase | Transesterification | (R)-Ester and (S)-New Ester (or vice versa) | researchgate.netsrce.hracs.orgnih.gov |

This highlights the utility of enzymes in preparing enantiomerically enriched compounds under mild conditions.

Classical resolution involves the separation of a racemic mixture by converting the enantiomers into a pair of diastereomers with a chiral resolving agent. These diastereomers have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.

For the resolution of racemic this compound, which has a basic amino group, a chiral acid such as tartaric acid or its derivatives can be used as the resolving agent. nih.govasianpubs.orggavinpublishers.compsu.edu The reaction of the racemic amine with an enantiomerically pure chiral acid forms two diastereomeric salts. Due to their different solubilities in a given solvent, one diastereomer will preferentially crystallize, allowing for its separation. The resolved amine can then be recovered by treating the diastereomeric salt with a base.

The table below outlines the principle of classical resolution using a chiral resolving agent.

| Racemic Compound | Chiral Resolving Agent | Separation Method | Recovered Enantiomers | Reference |

| Racemic Amine | (R,R)-Tartaric Acid | Fractional Crystallization | (R)-Amine and (S)-Amine | gavinpublishers.compsu.edu |

This method, though sometimes requiring optimization of crystallization conditions, remains a widely used and effective technique for obtaining enantiomerically pure compounds.

Precursor in the Synthesis of Complex Organic Molecules

The utility of this compound as a foundational element in multistep organic synthesis is well-documented, enabling the efficient assembly of elaborate molecular frameworks.

In the realm of synthetic organic chemistry, efficiency and modularity are key. This compound serves as an exemplary starting material in linear and convergent synthesis strategies. The amino group can readily undergo diazotization followed by substitution, or participate in condensation and acylation reactions. Simultaneously, the cyano group offers a pathway to amides, carboxylic acids, or amines upon hydrolysis or reduction. The ester functional group can be hydrolyzed, reduced, or transesterified, adding another layer of synthetic flexibility. This multi-functionality allows for the sequential introduction of various molecular fragments, building complexity in a controlled and predictable manner.

A hypothetical synthetic pathway illustrating this versatility could involve the initial acylation of the amino group, followed by the selective reduction of the cyano group to an aminomethyl group, which can then be further functionalized. The ester can then be hydrolyzed to the corresponding carboxylic acid, providing a handle for amide bond formation or other coupling reactions.

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and natural products, representing a significant class of organic compounds. This compound is an ideal precursor for the synthesis of various heterocyclic systems. The ortho-disposed amino and cyano groups on the phenyl ring are particularly well-suited for cyclization reactions to form fused heterocyclic rings.

For instance, condensation of the amino group with a suitable carbonyl compound, followed by intramolecular cyclization involving the cyano group, can lead to the formation of quinoline (B57606) or quinazoline (B50416) derivatives. The reactivity of the active methylene group of the acetate moiety can also be exploited in cyclization reactions. For example, it can participate in condensation reactions with various electrophiles to construct five- or six-membered rings.

Table 1: Examples of Heterocyclic Scaffolds Potentially Synthesized from this compound

| Heterocyclic System | Potential Synthetic Strategy |

| Quinazolines | Condensation of the amino group with a one-carbon synthon followed by intramolecular cyclization involving the cyano group. |

| Benzimidazoles | Reaction of the ortho-diamino derivative (obtained from reduction of a precursor) with a carboxylic acid or its derivative. |

| Indoles | Cyclization strategies involving the functional groups on the phenyl ring and the acetate side chain. |

This table is illustrative of the potential synthetic applications based on the compound's functional groups.

The structural motifs present in this compound are frequently found in biologically active molecules. Consequently, this compound serves as a key intermediate in the synthesis of advanced pharmaceutical scaffolds. The aminobenzonitrile core is a recognized pharmacophore in various therapeutic agents. By elaborating the structure of this compound, medicinal chemists can access novel compounds with potential therapeutic applications.

For example, derivatives of this compound could be precursors to kinase inhibitors, where the aminocyano-phenyl moiety can act as a hinge-binding motif. The ability to readily modify the acetate side chain allows for the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties.

Contributions to Materials Science and Functional Molecule Development

Beyond its role in medicinal chemistry, this compound is a valuable precursor for the development of functional materials, particularly in the field of organic electronics.

In the quest for efficient and low-cost solar energy conversion, organic photovoltaic (OPV) devices have emerged as a promising technology. The performance of these devices is critically dependent on the molecular design of the electron donor and acceptor materials. The structure of this compound, possessing both electron-donating (amino) and electron-withdrawing (cyano) groups, makes it an attractive building block for the synthesis of donor-acceptor (D-A) type chromophores.

By coupling this molecule with other aromatic systems, chemists can construct conjugated molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning of the electronic properties is crucial for optimizing charge separation and transport within the active layer of an OPV device. The cyano group, in particular, is often employed to lower the LUMO level of organic materials, enhancing their electron-accepting capabilities.

Dye-sensitized solar cells (DSSCs) are another important class of photovoltaic devices that rely on the light-harvesting properties of organic dyes (sensitizers). An effective sensitizer (B1316253) must exhibit strong absorption in the visible spectrum, have appropriate energy levels for efficient electron injection into the semiconductor (typically TiO₂) and subsequent regeneration, and possess anchoring groups to bind to the semiconductor surface.

This compound can serve as a precursor to such sensitizers. The amino group can act as a potent electron donor, while the cyano group can function as an electron acceptor or be part of a larger acceptor unit. The phenylacetate portion of the molecule can be modified to incorporate anchoring groups, such as carboxylic acids, which are essential for grafting the dye onto the TiO₂ surface. The modular nature of this starting material allows for the systematic modification of the dye structure to optimize its photophysical and photovoltaic properties.

Table 2: Functional Groups of this compound and Their Roles in Material Design

| Functional Group | Role in Organic Electronics |

| Amino Group | Electron-donating moiety; can be part of the donor unit in D-A systems. |

| Cyano Group | Electron-withdrawing moiety; helps in tuning LUMO levels and can act as an acceptor or anchoring group. |

| Phenyl Ring | Conjugated scaffold for charge delocalization. |

| Ethyl Acetate | A synthetic handle for further functionalization, including the introduction of anchoring groups or other conjugated segments. |

Synthesis of Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are of significant interest due to their ability to alter the properties of light, which is crucial for applications in optical computing, data storage, and telecommunications. mdpi.com A common strategy for creating organic NLO materials is to design molecules with a donor-pi-acceptor (D-π-A) structure. The amino group in this compound can act as an electron donor, while the cyano group serves as an electron acceptor.

A prominent class of NLO materials based on this principle is azo dyes. The synthesis of such dyes typically involves a two-step process: diazotization followed by a coupling reaction. researchgate.netspringerprofessional.deresearchgate.netspringerprofessional.deresearcher.life

General Synthetic Route to Azo-Based NLO Materials:

Diazotization: The primary amino group of this compound is converted into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

Azo Coupling: The resulting diazonium salt is then reacted with a suitable coupling component. The choice of the coupling partner is critical as it significantly influences the final NLO properties of the dye. Common coupling components are electron-rich aromatic compounds such as phenols, anilines, or other heterocyclic compounds. The coupling reaction results in the formation of an azo bridge (-N=N-), which extends the π-conjugated system of the molecule.

The extended conjugation provided by the azo bridge, in conjunction with the donor and acceptor groups, enhances the second-order NLO response of the molecule. The specific properties of the resulting NLO material can be fine-tuned by varying the structure of the coupling component.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Diazotization | Sodium nitrite, Hydrochloric acid, 0-5 °C | Diazonium salt of this compound |

| 2 | Azo Coupling | Electron-rich aromatic compound (e.g., N,N-dimethylaniline) | Azo dye with a D-π-A structure |

Development of Aggregation-Induced Emission (AIE) Materials

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. nih.govnih.goveuropean-mrs.com This property is highly desirable for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. nih.gov AIE is often observed in molecules with propeller-shaped structures, such as tetraphenylethylene (B103901) (TPE), where the restriction of intramolecular rotation in the aggregated state blocks non-radiative decay pathways and opens up a radiative channel.

This compound can be utilized as a precursor in the multi-step synthesis of novel AIE-active molecules. For instance, it can be incorporated into a TPE derivative. The synthesis of such a molecule would involve several steps to construct the core TPE structure and then append the functional groups from the starting material.

A plausible, though not explicitly documented, synthetic approach could involve the following conceptual steps:

Modification of a TPE Core: A pre-synthesized TPE derivative bearing a reactive group, such as a boronic acid or a halogen, could be used as a scaffold.

Coupling Reaction: A cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, could be employed to link the this compound moiety to the TPE core. This would introduce the cyano and amino functionalities, which can act as electron-withdrawing and electron-donating groups, respectively, potentially enhancing the AIE properties.

| Synthetic Strategy | Key Reactions | Intermediate Structures | Final Product |

| Incorporation into TPE | Suzuki Coupling, Buchwald-Hartwig Amination | Halogenated or boronic acid functionalized TPE | Tetraphenylethylene derivative with an amino-cyano-phenylacetate substituent |

| Knoevenagel Condensation | Reaction with a suitable aldehyde or ketone | Schiff base or enamine intermediate | AIE-active molecule with extended conjugation |

Advanced Characterization Techniques for Ethyl 2 4 Amino 3 Cyanophenyl Acetate and Its Derivatives

Spectroscopic Analysis

Spectroscopic techniques are indispensable for determining the functional groups and connectivity of atoms within a molecule. By analyzing the interaction of electromagnetic radiation with the compound, detailed information about its electronic and vibrational states can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For Ethyl 2-(4-amino-3-cyanophenyl)acetate, the spectrum would exhibit characteristic signals for the ethyl group protons—a quartet around 4.1-4.2 ppm (for the -O-CH₂- group) and a triplet around 1.2-1.3 ppm (for the -CH₃ group). The methylene (B1212753) protons of the acetate (B1210297) group (-CH₂-Ar) would likely appear as a singlet around 3.6-3.8 ppm. The aromatic region would show complex signals corresponding to the three protons on the substituted benzene (B151609) ring. Additionally, a broad singlet for the primary amine (-NH₂) protons would be expected, with a chemical shift that can vary depending on solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound is predicted to show signals for the carbonyl carbon of the ester at approximately 170 ppm, and the cyano group carbon around 117-120 ppm. The aromatic carbons would resonate in the 110-150 ppm range. The carbons of the ethyl group would appear at ~61 ppm (-O-CH₂) and ~14 ppm (-CH₃), while the acetate methylene carbon (-CH₂-Ar) would be found around 40 ppm.

As a reference, the related compound 2-(4-Cyanophenylamino) acetic acid has been analyzed, showing key chemical shifts that help in assigning the signals for the aromatic and acetate portions of the target molecule. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CH₃ (Ethyl) | ~1.2 (triplet) | ~14 |

| -O-CH₂- (Ethyl) | ~4.1 (quartet) | ~61 |

| -CH₂- (Acetate) | ~3.7 (singlet) | ~40 |

| Aromatic C-H | ~6.7 - 7.5 (multiplets) | ~115 - 150 |

| Aromatic C-NH₂ | - | ~148-150 |

| Aromatic C-CN | - | ~100-105 |

| Aromatic C-CH₂ | - | ~125-130 |

| C≡N | - | ~118 |

| C=O | - | ~170 |

Note: Predicted values are based on standard chemical shift ranges and data from analogous compounds.

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for unambiguous assignment. A COSY spectrum would show correlation peaks between the triplet and quartet of the ethyl group, confirming their coupling. An HSQC spectrum would correlate the proton signals directly with their attached carbon atoms, for instance, linking the signal at ~4.1 ppm to the carbon signal at ~61 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands.

The primary amine (-NH₂) group would display symmetric and asymmetric stretching vibrations in the range of 3300-3500 cm⁻¹. The C≡N (nitrile) stretching vibration is expected to appear as a sharp, medium-intensity band around 2220-2230 cm⁻¹. A strong absorption band corresponding to the C=O (ester carbonyl) stretch would be prominent around 1735-1750 cm⁻¹. Additionally, C-H stretching vibrations from the aromatic ring and the aliphatic chains would be observed just above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively. The C-O stretching of the ester group would be visible in the 1000-1300 cm⁻¹ region.

For comparison, the FT-IR spectrum of the related compound 2-(4-Cyanophenylamino) acetic acid showed characteristic peaks for the N-H, C=O, and aromatic vibrations, which supports the predicted assignments for the target molecule. nih.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| Nitrile (-C≡N) | C≡N Stretch | 2220 - 2230 |

| Ester (-C=O) | C=O Stretch | 1735 - 1750 |

| Aromatic C-H | C-H Stretch | > 3000 |

| Aliphatic C-H | C-H Stretch | < 3000 |

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

For this compound (C₁₁H₁₂N₂O₂), the expected exact mass is 204.0899. In an HRMS analysis using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 205.0972.

The fragmentation pattern in the mass spectrum would provide structural information. Common fragmentation pathways would include the loss of the ethoxy group (-OC₂H₅, 45 Da) from the molecular ion, or the loss of the entire ethyl acetate moiety.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to electronic transitions between energy levels. The spectrum is influenced by the presence of chromophores, such as aromatic rings and conjugated systems. The UV-Vis spectrum of this compound, likely recorded in a solvent like ethanol (B145695) or methanol, would be expected to show absorption maxima characteristic of the substituted benzene ring. The presence of the amino and cyano groups on the phenyl ring influences the electronic transitions. A study on the related 2-(4-Cyanophenylamino) acetic acid showed absorption maxima that indicate charge transfer within the molecule, a feature also expected for the target compound. nih.govresearchgate.net

Crystallographic Analysis

Crystallographic analysis provides definitive proof of molecular structure by determining the precise arrangement of atoms in a three-dimensional crystal lattice.

X-ray Diffraction (XRD) for Single Crystal and Powder Analysis

Single Crystal X-ray Diffraction: This technique is the gold standard for molecular structure determination. If a suitable single crystal of this compound can be grown, XRD analysis would provide precise bond lengths, bond angles, and torsional angles. It would also reveal the three-dimensional packing of the molecules in the crystal, including any intermolecular interactions such as hydrogen bonding involving the amino group and the ester carbonyl oxygen. While a crystal structure for the title compound is not publicly available, analysis of related structures provides a template for the expected data. For example, the crystal structure of a derivative, ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate, was determined to be in the triclinic space group P-1 and showed key intermolecular N-H···O hydrogen bonds. nih.gov

Table 3: Example of Single Crystal X-ray Diffraction Data Presentation

| Parameter | Example Data (from an analogous compound nih.gov) |

|---|---|

| Formula | C₁₅H₂₀BrNO₂ |

| Mᵣ | 326.22 |

| Crystal system | Triclinic |

| Space group | P-1 |

| a, b, c (Å) | 11.8746, 12.2023, 13.7760 |

| α, β, γ (°) | 97.557, 110.520, 113.866 |

| V (ų) | 1620.20 |

| Z | 4 |

Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline materials. It provides a characteristic diffraction pattern, or "fingerprint," for a specific crystalline solid. This technique is valuable for phase identification, purity assessment, and studying polymorphism (the ability of a compound to exist in multiple crystalline forms). The PXRD pattern of a synthesized batch of this compound could be used for quality control by comparing it to a reference pattern.

Electron Diffraction Techniques

Electron diffraction is a powerful technique for elucidating the crystallographic structure of materials. In the context of this compound and its derivatives, electron diffraction can provide invaluable insights into the atomic arrangement, bond lengths, and bond angles within the crystal lattice. This technique is particularly advantageous when only very small single crystals are available, a common scenario in the synthesis of novel organic compounds.

The process involves directing a high-energy beam of electrons onto a crystalline sample. The electrons are diffracted by the periodic potential of the crystal lattice, producing a diffraction pattern of spots on a detector. The geometry and intensity of these spots are directly related to the crystal structure.

For complex organic molecules like this compound derivatives, techniques such as selected area electron diffraction (SAED) can be employed to obtain diffraction patterns from specific crystallites. Analysis of these patterns allows for the determination of the unit cell parameters and the space group of the crystal. Furthermore, advanced techniques like electron crystallography can be used to solve the entire crystal structure ab initio from the electron diffraction data, providing a detailed three-dimensional model of the molecule's arrangement in the solid state. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which can significantly influence the physical and chemical properties of the material.

Chromatographic and Separation Techniques

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool for the purification and analysis of this compound and its derivatives. Its high resolution and sensitivity make it ideal for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions in real-time.

In a typical application, a reversed-phase HPLC method would be developed. This involves a non-polar stationary phase (often a C18 column) and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. By carefully selecting the mobile phase composition, gradient, flow rate, and detector wavelength, a robust method can be established for the separation of the target compound from starting materials, intermediates, and byproducts.

For reaction monitoring, small aliquots of the reaction mixture can be withdrawn at regular intervals, quenched, and injected into the HPLC system. The resulting chromatograms provide a quantitative measure of the consumption of reactants and the formation of products, allowing for precise determination of the reaction endpoint. This is particularly useful in optimization studies, where the effects of different reaction conditions on yield and purity can be systematically evaluated.

The purity of the final product is determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram. According to International Conference on Harmonisation (ICH) guidelines, impurities present at levels above a certain threshold must be identified and characterized.

Below is an interactive data table summarizing typical HPLC parameters that could be used for the analysis of this compound.

| Parameter | Value |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile (B52724) |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Expected Retention Time | 8-12 minutes |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC-MS can be employed for the analysis of more volatile impurities or derivatives.

For instance, during the synthesis of this compound, volatile starting materials or byproducts might be present in the final product. GC-MS can be used to identify and quantify these impurities, providing valuable information for process optimization and quality control.

The sample is first injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The components of the mixture are separated based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its unambiguous identification by comparison to spectral libraries.

Derivatization can also be employed to increase the volatility of this compound or its derivatives, making them amenable to GC-MS analysis. For example, the amino group could be acylated or silylated to produce a less polar and more volatile compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is widely used in synthetic organic chemistry for the qualitative monitoring of reactions and for the preliminary assessment of compound purity. researchgate.netrsc.orgorgchemboulder.com

In the context of this compound synthesis, TLC can be used to quickly determine the progress of a reaction. researchgate.netarkat-usa.org A small spot of the reaction mixture is applied to a TLC plate, which is then placed in a developing chamber containing a suitable solvent system (mobile phase). orgchemboulder.comiitg.ac.inlibretexts.org As the solvent moves up the plate by capillary action, the components of the mixture are separated based on their differential adsorption to the stationary phase (typically silica (B1680970) gel) and solubility in the mobile phase. orgchemboulder.com

By co-spotting the reaction mixture with the starting material and the expected product, the progress of the reaction can be visually assessed under a UV lamp. orgchemboulder.com The disappearance of the starting material spot and the appearance of the product spot indicate that the reaction is proceeding. TLC is also invaluable for identifying the optimal solvent system for purification by column chromatography.

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system and can be used for preliminary identification. iitg.ac.in

Other Analytical Methods

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the sample, which can then be used to determine the empirical formula of the compound. For newly synthesized derivatives of this compound, elemental analysis is a crucial step in confirming their identity and purity.

The analysis is typically performed using a dedicated elemental analyzer, which combusts the sample at a high temperature in a stream of oxygen. The resulting combustion gases (e.g., CO₂, H₂O, N₂) are then separated and quantified by a detector.

The experimentally determined elemental percentages are compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the correctness of the assigned structure.

Below is an interactive data table showing a hypothetical example of elemental analysis data for a derivative of this compound.

Compound: Ethyl 2-(4-acetamido-3-cyanophenyl)acetate (C₁₃H₁₂N₂O₃)

| Element | Theoretical % | Experimental % |

| Carbon (C) | 63.93 | 63.89 |

| Hydrogen (H) | 4.95 | 4.98 |

| Nitrogen (N) | 11.47 | 11.51 |

| Oxygen (O) | 19.65 | 19.62 |

Thermal Analysis of this compound and its Derivatives

Thermal analysis techniques are crucial for determining the stability and decomposition behavior of chemical compounds. For this compound and its derivatives, techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would provide valuable insights into their thermal properties. However, a comprehensive search of publicly available scientific literature did not yield specific experimental thermal analysis data for this compound.

In the absence of direct data, a general understanding of the thermal behavior can be inferred from the analysis of related compounds and functional groups. Aromatic esters, for instance, generally exhibit notable thermal stability. Studies on various aromatic esters have shown that they can be stable up to 350°C, with some specialized structures withstanding temperatures as high as 530°C. mdpi.com The thermal decomposition of a related compound, ethyl phenylacetate (B1230308), is known to produce acrid smoke and irritating fumes upon heating. nih.gov

The presence of amino and cyano groups on the phenyl ring also influences the thermal stability. For example, research on aminophenyl silsesquioxanes indicates that initial mass loss during thermal degradation begins at temperatures around 500-550°C. researchgate.net Furthermore, studies on nitrogen-rich heterocyclic esters suggest thermal stability up to 250°C. mdpi.com The nature of the substituent groups on the aromatic ring plays a significant role; for instance, the cyano group is less dense and contributes less to intermolecular bonding compared to a nitro group, which can affect the crystal packing and, consequently, the thermal properties of the compound. mdpi.com

A detailed thermal analysis of this compound would involve heating the sample under a controlled atmosphere (e.g., nitrogen or air) and monitoring its mass change (TGA) and heat flow (DSC). The resulting data would reveal the onset of decomposition, the temperature of maximum decomposition rate, and the percentage of residual mass. DSC analysis would further identify melting points, glass transitions, and any polymorphic transformations.

While specific data tables for this compound are not available, the table below provides a hypothetical structure for how such data would be presented.

Hypothetical Thermal Analysis Data for this compound

| Technique | Parameter | Value | Conditions |

|---|---|---|---|

| TGA | Onset Decomposition Temperature (Tonset) | Data Not Available | 10 °C/min, Nitrogen |

| TGA | Temperature of Maximum Decomposition (Tmax) | Data Not Available | 10 °C/min, Nitrogen |

| TGA | Residual Mass at 800 °C | Data Not Available | 10 °C/min, Nitrogen |

| DSC | Melting Point (Tm) | Data Not Available | 10 °C/min, Nitrogen |

Further experimental research is required to determine the precise thermal characteristics of this compound and its derivatives. Such studies would be essential for understanding their stability for potential applications in various fields.

Computational and Theoretical Studies of Ethyl 2 4 Amino 3 Cyanophenyl Acetate

Quantum Chemical Calculations

Quantum chemical calculations, typically employing Density Functional Theory (DFT), would be instrumental in understanding the intrinsic properties of Ethyl 2-(4-amino-3-cyanophenyl)acetate at the electronic level.

Electronic Structure and Molecular Orbital Analysis

A fundamental aspect of a computational study is the analysis of the molecule's electronic structure. This involves the calculation and visualization of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests that the molecule is more reactive. The distribution of electron density and the electrostatic potential map would also be calculated to identify electron-rich and electron-deficient regions of the molecule, providing insights into its reactive sites.

Table 1: Hypothetical Molecular Orbital Properties of this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | (Value in eV) | Indicates the electron-donating ability. |

| LUMO Energy | (Value in eV) | Indicates the electron-accepting ability. |

Note: The values in this table are hypothetical and would need to be determined by actual quantum chemical calculations.

Reactivity Predictions and Reaction Pathway Modeling

Based on the electronic structure analysis, various reactivity descriptors could be calculated to predict the chemical behavior of this compound. These descriptors, such as Fukui functions, can identify the most likely sites for nucleophilic and electrophilic attack. Furthermore, computational methods can be used to model potential reaction pathways, for instance, in its synthesis or degradation. This involves calculating the transition state energies and reaction barriers, providing a theoretical understanding of the reaction kinetics and thermodynamics.

Spectroscopic Property Simulations (e.g., NMR, UV-Vis)

Quantum chemical calculations are highly effective in predicting spectroscopic properties. The theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. Similarly, Time-Dependent DFT (TD-DFT) calculations can simulate the Ultraviolet-Visible (UV-Vis) absorption spectrum, predicting the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. These simulations are invaluable for interpreting experimental spectra.

Table 2: Simulated Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data | Information Gained |

|---|---|---|

| ¹H NMR | Chemical shifts (ppm) for each proton | Elucidation of the proton environment. |

| ¹³C NMR | Chemical shifts (ppm) for each carbon | Information on the carbon skeleton. |

Note: The data in this table are illustrative and would be the output of specific computational simulations.

Molecular Dynamics and Conformational Analysis

While quantum mechanics provides insights into the electronic properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of the molecule over time, including its flexibility and interactions with other molecules.

Conformational Landscapes and Flexibility

This compound possesses several rotatable bonds, allowing it to adopt various conformations. MD simulations or systematic conformational searches can be used to explore the potential energy surface of the molecule and identify the most stable, low-energy conformations. Understanding the conformational landscape is crucial as the molecule's shape can significantly influence its physical and biological properties. Analysis of the dihedral angles of the rotatable bonds over the course of a simulation would reveal the flexibility of different parts of the molecule.

Intermolecular Interactions and Self-Assembly Propensities

MD simulations can also provide valuable information about how molecules of this compound interact with each other in a condensed phase. By analyzing the radial distribution functions and calculating the interaction energies, it is possible to identify the predominant types of intermolecular forces, such as hydrogen bonding or π-π stacking. This information is key to understanding the molecule's propensities for self-assembly, crystal packing, and its behavior in solution.

Mechanistic Insights into Organic Reactions

Computational studies, particularly those employing Density Functional Theory (DFT), provide significant insights into the reactivity and reaction mechanisms of molecules like this compound. While specific mechanistic studies on this exact compound are not extensively documented in publicly available literature, the reactivity of its core functional groups—the aminobenzonitrile and ethyl acetate (B1210297) moieties—has been the subject of theoretical investigation. These studies help in understanding how this compound is likely to behave in various organic reactions.

The 4-amino-3-cyanophenyl group is an interesting scaffold featuring both an electron-donating amino group (-NH₂) and an electron-withdrawing cyano group (-CN). The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. byjus.com In the case of this compound, the positions ortho to the amino group (positions 3 and 5) are of interest. Position 3 is already substituted with a cyano group, leaving position 5 as a primary site for electrophilic attack. The cyano group, being a meta-director, deactivates the ring, but the activating effect of the amino group is generally dominant.

Theoretical studies on related molecules, such as 2-aminobenzonitrile (B23959), have explored its reaction mechanisms. For instance, the reaction of 2-aminobenzonitrile with carbon dioxide in water to form quinazoline-2,4(1H,3H)-dione has been investigated using DFT. rsc.org This study revealed that the reaction proceeds more readily in the presence of water, which facilitates the formation of carbonic acid (H₂CO₃). The carbonic acid then reacts with the 2-aminobenzonitrile with a significantly lower energy barrier than direct reaction with CO₂. rsc.org This highlights the importance of the reaction medium and the potential for the amino and cyano groups to participate in cyclization reactions.

The reactivity of the cyano group itself has also been a focus of computational studies. The activation of the C-CN bond in benzonitrile (B105546) by metal complexes has been theoretically examined, providing insights into potential catalytic transformations. researchgate.net Furthermore, the nucleophilic attack on the nitrile carbon is a key step in many reactions. Computational studies on the reaction of nitrile-containing compounds with nucleophiles like cysteine have been performed to predict their reactivity. nih.gov These studies often calculate the activation energy (Ea) for the formation of a thioimidate intermediate. nih.gov

The ethyl acetate moiety attached to the phenyl ring also influences the molecule's reactivity. The methylene (B1212753) group adjacent to the phenyl ring can be a site for radical reactions. Computational studies on the cyanomethylation of aryl alkynoates with acetonitrile (B52724) provide insights into the formation and reactivity of cyanomethyl radicals, which are structurally related to the acetate portion of the target molecule. nih.govrsc.org

The following table summarizes calculated energy barriers for reactions involving functional groups present in or related to this compound, derived from computational studies of analogous systems.

| Reaction | Reactants | Method | Calculated Activation Energy (kcal/mol) | Reference |

| Attack of CO₂ on amino group | 2-aminobenzonitrile + CO₂ | DFT | 49.4 | rsc.org |

| Hydration of nitrile group | 2-aminobenzonitrile + H₂O | DFT | 56.3 | rsc.org |

| 1,2-Ester migration | Spiro-radical intermediate | DLPNO-CCSD(T) | 0 (barrierless) | nih.gov |

| Cyclization of carboxyl radical | Carboxyl radical intermediate | DLPNO-CCSD(T) | 2.9 | nih.gov |

Structure-Property Relationships in Derivative Design

The design of derivatives of this compound for various applications, such as pharmaceuticals or materials science, can be significantly guided by computational studies that establish structure-property relationships. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools in this regard. These models correlate the chemical structure of a molecule with its biological activity or physical properties using calculated molecular descriptors.

For derivatives of this compound, key molecular descriptors that would likely influence their properties include:

Electronic Descriptors: The distribution of electron density, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The amino group is a strong electron donor, raising the HOMO energy and making the molecule susceptible to oxidation and electrophilic attack. The cyano and ester groups are electron-withdrawing, lowering the LUMO energy and influencing the molecule's ability to accept electrons. Substituents on the aromatic ring or modifications to the ester group will modulate these electronic properties.

Steric Descriptors: Molecular volume, surface area, and specific conformational parameters (e.g., dihedral angles) play a significant role in how a derivative interacts with a biological target or packs in a solid state.

Hydrophobic Descriptors: The partition coefficient (logP) is a crucial parameter, especially in drug design, as it affects solubility, absorption, and distribution. Modifications to the this compound scaffold, such as adding alkyl or halogen groups, would systematically alter its lipophilicity.

A hypothetical QSAR study on a series of derivatives could yield an equation of the following form:

Biological Activity = c₀ + c₁(logP) + c₂(HOMO energy) + c₃*(Molecular Volume) + ...

Where the coefficients (c₀, c₁, c₂, c₃, etc.) would be determined by statistical analysis of a training set of compounds with known activities.

The nitrile group itself is a versatile functional group in derivative design. It can act as a hydrogen bond acceptor and its rigid, linear geometry can be used to position other parts of the molecule. nih.gov Its replacement with other groups, such as halogens or other hydrogen-bonding moieties, can be explored to probe structure-activity relationships. nih.gov

The following table presents key molecular descriptors that are often used in QSAR and derivative design, along with their potential influence on the properties of this compound derivatives.

| Descriptor Class | Specific Descriptor | Potential Influence on Properties |

| Electronic | HOMO/LUMO Energies | Reactivity, redox potential, charge transfer interactions |

| Dipole Moment | Polarity, solubility, intermolecular interactions | |

| Mulliken Atomic Charges | Site of electrostatic interactions, reactivity towards charged species | |

| Steric | Molecular Volume/Surface Area | Binding affinity to receptors, crystal packing |

| Molar Refractivity | Polarizability, dispersion forces, binding affinity | |

| Hydrophobic | LogP (Partition Coefficient) | Solubility, membrane permeability, bioavailability |

| Topological | Connectivity Indices | Molecular shape, branching |

By systematically modifying the structure of this compound and calculating these descriptors, computational chemists can build predictive models to guide the synthesis of new derivatives with desired properties, thereby accelerating the research and development process.

Conclusion and Future Research Perspectives

Summary of Key Research Findings and Methodological Advancements

Research into Ethyl 2-(4-amino-3-cyanophenyl)acetate and related aromatic amino-nitrile esters has highlighted their significance as versatile intermediates in organic synthesis. The primary methodological advancements revolve around the synthesis of the core 2-aminobenzonitrile (B23959) moiety, which can be achieved through various strategies, including the catalytic ammoxidation of toluene (B28343) derivatives and greener biocatalytic approaches using engineered aldoxime dehydratases. nih.gov The introduction of the acetate (B1210297) side chain can be accomplished through standard esterification protocols.

The key research findings underscore the compound's utility as a precursor to complex heterocyclic structures. The ortho-disposed amino and cyano groups are primed for intramolecular cyclization reactions, such as the Thorpe-Ziegler reaction, to form fused ring systems. drugfuture.comchem-station.comwikipedia.orglscollege.ac.in Furthermore, the aromatic ring is susceptible to electrophilic substitution reactions like Friedel-Crafts acylation, allowing for further functionalization. wikipedia.orgresearchgate.netbyjus.comorganic-chemistry.orgreddit.com The amino group can also participate in condensation reactions to form imines, which can then undergo intramolecular cyclization to yield quinoline (B57606) derivatives. connectjournals.comresearchgate.net

The following table summarizes the key reactive sites and potential transformations of this compound based on established chemical principles.

| Reactive Site | Type of Reaction | Potential Products |

| Amino and Cyano Groups | Intramolecular Cyclization (e.g., Thorpe-Ziegler) | Fused Pyrimidine (B1678525) Derivatives |

| Amino Group | Condensation with Carbonyls | Imines, Schiff Bases |

| Aromatic Ring | Electrophilic Aromatic Substitution (e.g., Friedel-Crafts) | Acylated or Alkylated Derivatives |

| Ester Group | Hydrolysis, Amidation | Carboxylic Acid, Amide Derivatives |

Unexplored Reactivity and Synthetic Opportunities

Despite the foundational understanding of its reactivity, significant unexplored synthetic opportunities remain for this compound. The development of novel catalytic systems for selective functionalization of the aromatic ring, without interfering with the existing reactive groups, presents a considerable challenge and a promising area for research. For instance, regioselective C-H activation and functionalization could open up new avenues for creating highly substituted derivatives.

The potential for this molecule to participate in multicomponent reactions is another largely untapped area. Designing one-pot syntheses that leverage the diverse reactivity of the amino, cyano, and ester functionalities could lead to the efficient construction of complex molecular architectures with high atom economy. Furthermore, the diastereoselective and enantioselective synthesis of derivatives of this compound, particularly those with chiral centers introduced at the acetate alpha-position, remains an open field with potential applications in medicinal chemistry.

Potential for Application in Emerging Fields of Organic Chemistry and Materials Science

The structural motifs accessible from this compound suggest significant potential in emerging fields. In materials science, the cyanophenyl group is a known component in materials for organic light-emitting diodes (OLEDs). researchgate.netjmaterenvironsci.comjmaterenvironsci.comcnrs.fr The incorporation of this compound into larger conjugated systems could lead to the development of novel organic electronic materials with tailored photophysical properties. The amino group provides a convenient handle for polymerization, suggesting its use as a monomer for the synthesis of functional polymers.

In the realm of medicinal chemistry, the quinoline and fused pyrimidine scaffolds, which can be synthesized from this precursor, are prevalent in many biologically active compounds. connectjournals.comresearchgate.netresearchgate.net The development of libraries of derivatives based on this core structure could yield new therapeutic agents. Moreover, the amino acid-like structure of the corresponding carboxylic acid (2-(4-amino-3-cyanophenyl)acetic acid) suggests potential applications in the synthesis of biodegradable polymers and peptidomimetics. researchgate.netpsu.edu The exploration of these polymers for drug delivery and tissue engineering applications is a promising future direction.

Challenges and Opportunities in the Sustainable Synthesis of Aromatic Amino-Nitrile Esters

The synthesis of aromatic amino-nitrile esters, including this compound, faces several sustainability challenges. Traditional synthetic routes often rely on harsh reaction conditions, toxic reagents, and multi-step processes that generate significant waste. numberanalytics.com For example, the Sandmeyer and Rosenmund-von Braun reactions for introducing the nitrile group often use stoichiometric amounts of copper salts, leading to metal waste. numberanalytics.com

However, these challenges present significant opportunities for the development of greener synthetic methodologies. The use of biocatalysis, as demonstrated in the synthesis of aromatic nitriles, offers a more environmentally benign alternative to traditional chemical methods. nih.gov The development of efficient and recyclable catalysts for the direct amination and cyanation of aromatic rings is another key area of research. rsc.org Furthermore, the use of flow chemistry and other process intensification technologies could lead to safer, more efficient, and scalable manufacturing processes for this important class of compounds. The transition to bio-based starting materials and renewable solvents will also be crucial in enhancing the sustainability of their synthesis. scispace.comresearchgate.net

Q & A

Q. What are the established synthetic routes for Ethyl 2-(4-amino-3-cyanophenyl)acetate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. Key steps include:

- Acylation : Reacting 4-amino-3-cyanophenylacetic acid with ethyl chloroacetate in the presence of a base (e.g., triethylamine) at 273 K to prevent side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether eluent) followed by recrystallization (e.g., ethyl acetate/petroleum ether 2:1) yields pure crystals (80% yield) .

- Optimization : Lowering reaction temperature reduces hydrolysis of the cyano group, while slow addition of acylating agents minimizes dimerization .

Table 1 : Example Reaction Parameters

| Parameter | Value/Description | Reference |

|---|---|---|

| Solvent | Chloroform or THF | |

| Catalyst | 4-Dimethylaminopyridine (DMAP) | |

| Temperature | 273–298 K | |

| Purification Method | Silica gel chromatography |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Key signals include:

- Ethyl ester protons at δ 1.22 (t, J = 7.1 Hz) and δ 4.12 (q, J = 7.1 Hz) .

- Aromatic protons (δ 7.25–7.35 ppm for H-2/H-6; δ 6.70 ppm for H-5) .

- Amino group resonance as a broad singlet (δ 4.36 ppm) .

- FT-IR : Stretching vibrations for C≡N (~2220 cm⁻¹), ester C=O (~1740 cm⁻¹), and NH₂ (~3350 cm⁻¹) confirm functional groups.

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) and fragmentation patterns validate molecular weight and substituent stability .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic and spectroscopic data for derivatives of this compound?

- Methodological Answer :

- Crystallographic Validation : Use SHELXL for refinement to resolve discrepancies. For example, if NMR suggests planar geometry but X-ray shows puckering, check for twinning or disorder using the Rint value (e.g., <5% indicates high-quality data) .

- Dynamic Effects : Variable-temperature NMR (e.g., 298–400 K) can detect conformational flexibility not captured in static crystal structures .

- Complementary Techniques : Pair X-ray data with DFT calculations (e.g., Gaussian09) to model electron density maps and validate bond angles .

Q. What computational strategies predict the reactivity of the cyano and amino groups in this compound under varying pH?

- Methodological Answer :

- pKa Estimation : Use COSMO-RS or ChemAxon to predict protonation states. The amino group (pKa ~4.5) protonates in acidic conditions, reducing nucleophilicity, while the cyano group remains inert below pH 10 .

- DFT Simulations : B3LYP/6-31G(d) level calculations reveal:

- Amino group participates in H-bonding with solvents (e.g., water), stabilizing zwitterionic forms.

- Cyano group’s electron-withdrawing effect increases electrophilicity at the adjacent carbon .

Table 2 : Key Computational Parameters

| Parameter | Value/Description | Reference |

|---|---|---|

| Software | Gaussian09, ORCA | |

| Basis Set | 6-31G(d) | |

| Solvent Model | COSMO (water) |

Q. How can researchers design experiments to analyze byproducts formed during the synthesis of this compound?

- Methodological Answer :

- LC-MS/MS : Use reverse-phase C18 columns with acetonitrile/water gradients to separate byproducts. Monitor [M+H]⁺ ions for intermediates like hydrolyzed cyano derivatives .

- TLC Monitoring : Ethyl acetate/hexane (3:7) on silica plates identifies unreacted starting material (Rf ~0.2) and acylated products (Rf ~0.6) .

- Isolation : Scale-up reactions followed by preparative HPLC (e.g., Agilent Zorbax SB-C18) isolate byproducts for structural elucidation via 2D NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products